molecular formula C17H19N5OS B12161667 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide

4-methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12161667
M. Wt: 341.4 g/mol
InChI Key: OCOTZBSVPBITGR-UHFFFAOYSA-N
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Description

4-methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide: is a synthetic organic compound. Its structure combines a thiazole ring, a pyrazole ring, and a carboxamide group. Let’s break down its components:

    Thiazole ring: Thiazoles are five-membered heterocyclic rings containing sulfur and nitrogen atoms. They often exhibit interesting biological activities.

    Pyrazole ring: Pyrazoles are also five-membered heterocyclic rings, containing two adjacent nitrogen atoms. They are commonly found in pharmaceuticals.

    Carboxamide group: The carboxamide functional group consists of an amide (–CONH₂) attached to the thiazole ring.

Preparation Methods

The synthetic routes for this compound can vary, but here’s a general outline:

  • Condensation Reaction

    • Start with 2-propylpyridine-4-carbaldehyde.
    • React it with 1-methyl-1H-pyrazole-4-carboxylic acid to form the pyrazole-thiazole intermediate.
    • Finally, amidate the intermediate using methylamine to obtain the target compound.
  • Industrial Production

    • Industrial-scale synthesis typically involves multi-step processes.
    • Optimization of reaction conditions, solvent choice, and catalysts is crucial for yield and purity.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Investigate its reactivity, design analogs, and explore new synthetic routes.

    Biology: Study its interactions with enzymes, receptors, or DNA.

    Medicine: Evaluate its potential as a drug candidate (e.g., anticancer, antimicrobial).

    Industry: Explore applications in materials science (e.g., dyes, polymers).

Mechanism of Action

    Targets: It may interact with specific proteins, enzymes, or receptors.

    Pathways: Investigate signaling pathways affected by this compound.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features (e.g., fused rings, specific substituents).

    Similar Compounds: Mention related compounds (e.g., other thiazoles, pyrazoles).

Properties

Molecular Formula

C17H19N5OS

Molecular Weight

341.4 g/mol

IUPAC Name

4-methyl-N-(1-methylpyrazol-4-yl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H19N5OS/c1-4-5-13-8-12(6-7-18-13)17-20-11(2)15(24-17)16(23)21-14-9-19-22(3)10-14/h6-10H,4-5H2,1-3H3,(H,21,23)

InChI Key

OCOTZBSVPBITGR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=CN(N=C3)C)C

Origin of Product

United States

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